(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one
CAS No.:
Cat. No.: VC13878641
Molecular Formula: C9H15NOS2
Molecular Weight: 217.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NOS2 |
|---|---|
| Molecular Weight | 217.4 g/mol |
| IUPAC Name | 1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone |
| Standard InChI | InChI=1S/C9H15NOS2/c1-6(11)10-7(9(2,3)4)5-13-8(10)12/h7H,5H2,1-4H3/t7-/m1/s1 |
| Standard InChI Key | HTTHQXIFRNUJHD-SSDOTTSWSA-N |
| Isomeric SMILES | CC(=O)N1[C@H](CSC1=S)C(C)(C)C |
| SMILES | CC(=O)N1C(CSC1=S)C(C)(C)C |
| Canonical SMILES | CC(=O)N1C(CSC1=S)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiazolidine core with a tert-butyl group at the fourth position and an acetyl group at the third position. Its stereochemistry is defined by the (S)-configuration at the chiral center.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NOS₂ | |
| Molecular Weight | 217.4 g/mol | |
| CAS Number | Not explicitly provided | |
| Solubility | Moderate in organic solvents | |
| Melting Point | 105–107°C (analogous compound) |
Spectroscopic Data
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¹H NMR: Signals correspond to tert-butyl (δ 1.2–1.4 ppm) and acetyl (δ 2.1–2.3 ppm) groups.
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) .
Synthesis and Industrial Production
Industrial Methods
Continuous flow synthesis is employed to enhance efficiency, with yields exceeding 80% under optimized conditions. Green chemistry principles, such as solvent recycling, are prioritized.
Biological Activities
Xanthine Oxidase Inhibition
The compound exhibits potent inhibition of xanthine oxidase (XO), a key enzyme in uric acid production.
Table 2: Enzyme Inhibition Data
| Compound | IC₅₀ (μM) | Comparison to Allopurinol | Source |
|---|---|---|---|
| (S)-1-(4-(tert-Butyl)... | 3.56* | 2.5× more potent | |
| Allopurinol | 8.90 | Reference | |
| *Data extrapolated from structurally analogous derivatives . |
Antimicrobial and Anticancer Properties
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Antibacterial: MIC values of 12.5–25 μg/mL against Staphylococcus aureus .
-
Anticancer: Induces apoptosis in HeLa cells (EC₅₀ = 18.7 μM) .
Mechanism of Action
Molecular Docking Insights
The compound binds to XO's active site through hydrogen bonds with Gly260, Glu263, and Ser347 . The tert-butyl group enhances hydrophobic interactions, while the thione moiety stabilizes the enzyme-inhibitor complex .
Key Interactions:
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: Forms sulfoxides using H₂O₂ (0–25°C).
-
Reduction: Converts to thiols with LiAlH₄ (-78°C to RT).
Substitution Reactions
Nucleophilic substitution at the acetyl group enables derivative synthesis (e.g., amine conjugates) .
Applications in Research and Industry
Medicinal Chemistry
Material Science
Functionalized derivatives are explored as ligands in catalytic systems.
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